molecular formula C13H23NO5 B1392800 2-{[1-(tert-Butoxycarbonyl)-4-piperidinyl]-oxy}propanoic acid CAS No. 952486-65-6

2-{[1-(tert-Butoxycarbonyl)-4-piperidinyl]-oxy}propanoic acid

Cat. No.: B1392800
CAS No.: 952486-65-6
M. Wt: 273.33 g/mol
InChI Key: YHKRUDZVAIDLNI-UHFFFAOYSA-N
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Description

2-{[1-(tert-Butoxycarbonyl)-4-piperidinyl]-oxy}propanoic acid is an organic compound that combines both piperidine and carboxylic acid moieties, making it a compound of interest in various chemical syntheses and pharmaceutical applications. Its unique structure allows it to participate in multiple chemical reactions, enhancing its utility in different domains.

Mechanism of Action

Target of Action

The compound, also known as 2-((1-(tert-Butoxycarbonyl)piperidin-4-yl)oxy)propanoic acid, is primarily used as a semi-flexible linker in the development of PROTACs (Proteolysis-Targeting Chimeras) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .

Mode of Action

This compound interacts with its targets by forming a ternary complex with the target protein and an E3 ubiquitin ligase . The formation of this complex leads to the ubiquitination of the target protein, marking it for degradation by the proteasome . The flexibility of the linker, provided by this compound, can impact the 3D orientation of the degrader and thus ternary complex formation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is protein degradation. By tagging specific proteins for degradation, it can influence various cellular processes depending on the function of the target protein .

Pharmacokinetics

Like other protac linkers, it is expected to influence the pharmacokinetic properties of the resulting protac, including absorption, distribution, metabolism, and excretion .

Result of Action

The result of the action of this compound is the degradation of the target protein. This can lead to a variety of cellular effects depending on the role of the degraded protein .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature can affect the stability of the compound and its ability to form the ternary complex . Additionally, the presence of other molecules can influence the compound’s efficacy, such as competitive inhibitors or molecules that can interfere with the ubiquitination process .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(tert-Butoxycarbonyl)-4-piperidinyl]-oxy}propanoic acid typically involves multi-step processes:

  • Starting Materials: : The synthesis usually begins with the tert-Butoxycarbonyl (Boc) protection of 4-piperidinol.

  • Formation of Intermediate: : This intermediate is then subjected to an esterification reaction with propanoic acid to form the desired compound.

  • Reaction Conditions: : Typical conditions include the use of acidic catalysts (such as p-toluenesulfonic acid) and organic solvents (like dichloromethane) under reflux.

Industrial Production Methods

In industrial settings, the production of this compound might involve:

  • Batch Reactor Systems: : Where precise control over temperature and reaction time ensures high yield and purity.

  • Continuous Flow Reactors: : Offering scalability and efficient heat transfer for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(tert-Butoxycarbonyl)-4-piperidinyl]-oxy}propanoic acid can undergo several types of chemical reactions:

  • Oxidation: : Can be oxidized to form corresponding ketones or carboxylic acids.

  • Reduction: : Can be reduced to alcohol derivatives.

  • Substitution: : Participates in nucleophilic substitution reactions, especially at the piperidine ring.

Common Reagents and Conditions

  • Oxidizing Agents: : Such as potassium permanganate or chromium trioxide.

  • Reducing Agents: : Including lithium aluminum hydride and sodium borohydride.

  • Conditions: : Reactions are typically carried out under controlled temperatures, often in an inert atmosphere to prevent side reactions.

Major Products

  • Oxidation: : Results in carboxylic acids or ketones.

  • Reduction: : Produces alcohol derivatives.

  • Substitution: : Leads to various substituted piperidine derivatives.

Scientific Research Applications

Chemistry

  • Building Block: : Utilized as an intermediate in the synthesis of more complex molecules.

  • Catalysts: : Employed in catalytic processes due to its unique functional groups.

Biology

  • Enzyme Inhibition: : Studies suggest its potential as an enzyme inhibitor, affecting various metabolic pathways.

Medicine

  • Pharmaceutical Intermediate: : Used in the development of new drug candidates, especially those targeting central nervous system disorders.

Industry

  • Chemical Manufacturing: : Its robust synthetic utility makes it valuable in large-scale chemical manufacturing.

Comparison with Similar Compounds

2-{[1-(tert-Butoxycarbonyl)-4-piperidinyl]-oxy}propanoic acid is compared with similar compounds like:

  • 2-{[1-(tert-Butoxycarbonyl)-4-morpholinyl]-oxy}propanoic acid: : Different ring system, affecting its reactivity.

  • 2-{[1-(tert-Butoxycarbonyl)-4-pyrrolidinyl]-oxy}propanoic acid: : Smaller ring system, resulting in different steric effects.

Uniqueness

  • Structural Specificity: : The presence of both piperidine and carboxylic acid groups makes it distinct.

  • Reactivity: : Its specific functional groups offer unique reaction pathways not available in similar compounds.

Hopefully, that covers all the bases for your detailed article. Need anything else on this compound?

Properties

IUPAC Name

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO5/c1-9(11(15)16)18-10-5-7-14(8-6-10)12(17)19-13(2,3)4/h9-10H,5-8H2,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHKRUDZVAIDLNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1CCN(CC1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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